![molecular formula C11H10N2O4 B3332979 3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 936637-98-8](/img/structure/B3332979.png)
3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
The compound “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is an analogue of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed .Molecular Structure Analysis
The molecular structure of “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is characterized by the presence of an imidazo[1,2-a]pyridine core . This core is a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
The chemical reactions involving “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” include its modification to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogues . These modified analogues have been evaluated against replicating Mtb in various growth conditions .Physical And Chemical Properties Analysis
The empirical formula of “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is C8H6N2O2 . Its molecular weight is 162.15 .Mechanism of Action
Safety and Hazards
While specific safety and hazards data for “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for “3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid” and its analogues could include further exploration of their potential as antituberculosis agents . There is also potential for their use in other areas of medicinal chemistry given the wide range of applications of the imidazo[1,2-a]pyridine scaffold .
properties
IUPAC Name |
3-ethoxycarbonylimidazo[1,2-a]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-5-12-9-4-3-7(10(14)15)6-13(8)9/h3-6H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWHRQLRHDARHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239921 | |
Record name | 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylic acid | |
CAS RN |
936637-98-8 | |
Record name | 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936637-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl imidazo[1,2-a]pyridine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401239921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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